ML390
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML390 exerts its potent differentiation effect on multiple leukemia models. this compound will offer insight into the mechanism of overcoming differentiation arrest, and will translate into a starting point for a much-needed new and potent treatment for patients with acute myeloid leukemia.
科学的研究の応用
Acute Myeloid Leukemia (AML) Treatment Research
ML390 has been identified as a potential therapeutic agent in the treatment of acute myeloid leukemia (AML). A study by Lewis et al. (2016) highlighted its role in inducing differentiation in AML cells. This compound was found to target dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the pathogenesis of AML, particularly in cells overexpressing the Homeobox transcription factor A9 (HoxA9). This discovery marked a significant advance in understanding the molecular mechanisms underlying AML and potential treatment avenues.
Breast Cancer Research
Research on breast cancer has also benefited from the study of this compound. Dave et al. (2014) investigated the roles of ribosomal protein L39 (RPL39) and myeloid leukemia factor 2 (MLF2) in breast cancer, particularly in tumor initiation and metastasis Dave et al. (2014). This research provides insights into the molecular pathways involved in breast cancer progression and opens the door to new therapeutic strategies targeting these proteins.
Gene Therapy Research
The development of safer gene therapy methods has also incorporated this compound. Research by Van Looveren et al. (2021) on murine leukemia virus (MLV)-based vectors, such as MLVW390A-CBX, demonstrated that altering the MLV integrase can lead to safer and more efficient gene therapy vectors Van Looveren et al. (2021). These vectors were shown to have a preferable integration site distribution profile and stable expression, making them potential candidates for clinical applications in gene therapy.
Lymphoma Research
In the context of lymphoma, research by Nombela et al. (2022) on BET-independent MLV integration provided insights into the replication and tumorigenesis of murine leukemia virus in vivo Nombela et al. (2022). This study showed that MLV replication and integration, as well as the development of T-cell lymphoma, can occur independently of BET proteins, a significant finding in understanding the molecular mechanisms of lymphoma.
特性
分子式 |
C21H21F3N2O3 |
---|---|
分子量 |
406.4 |
SMILES |
O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3 |
外観 |
Solid powder |
純度 |
> 98% |
同義語 |
(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。